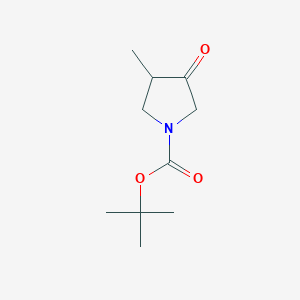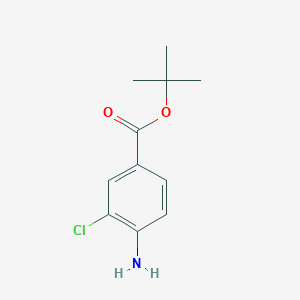
Tert-butyl 4-amino-3-chlorobenzoate
説明
Tert-butyl 4-amino-3-chlorobenzoate is a useful research compound. Its molecular formula is C11H14ClNO2 and its molecular weight is 227.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
It is known that similar compounds are often used as building blocks for the synthesis of antifolates , which are important as tumor cell inhibitors . Antifolates target the enzyme dihydrofolate reductase, inhibiting the synthesis of nucleotides and thus preventing cell division.
Biochemical Pathways
Tert-butyl 4-amino-3-chlorobenzoate, if acting as an antifolate, would affect the folate pathway. This pathway is crucial for the synthesis of nucleotides, which are the building blocks of DNA. By inhibiting dihydrofolate reductase, the compound would disrupt this pathway, leading to a decrease in nucleotide synthesis and thus inhibiting cell division .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. If it acts as an antifolate, its primary effect would be the inhibition of cell division, particularly in rapidly dividing cells such as cancer cells .
生化学分析
Biochemical Properties
Tert-butyl 4-amino-3-chlorobenzoate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to be involved in the synthesis of antifolates, which are important as tumor cell inhibitors . The interactions between this compound and these biomolecules are crucial for its function in inhibiting tumor cell growth.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been used to synthesize structural units for antifolate, which targets tumor cells . This compound’s ability to interfere with cellular processes makes it a valuable tool in cancer research and treatment.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it can inhibit glycogen phosphorylase, an enzyme involved in glucose metabolism, thereby affecting cellular energy production . These interactions are essential for understanding how this compound exerts its effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. For example, high doses of this compound may cause cellular toxicity, affecting the overall health of the animal . These dosage effects are important for determining the safe and effective use of this compound in research and treatment.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, it can affect the metabolic flux and levels of metabolites in cells . Understanding these metabolic pathways is essential for elucidating the compound’s role in cellular processes and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its function. It interacts with transporters and binding proteins that facilitate its movement and localization within the cell . These interactions determine the compound’s accumulation and effectiveness in targeting specific cellular compartments.
Subcellular Localization
This compound’s subcellular localization affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is important for determining how it exerts its effects within the cell.
特性
IUPAC Name |
tert-butyl 4-amino-3-chlorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c1-11(2,3)15-10(14)7-4-5-9(13)8(12)6-7/h4-6H,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNKUZMHLUVIFAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=C(C=C1)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



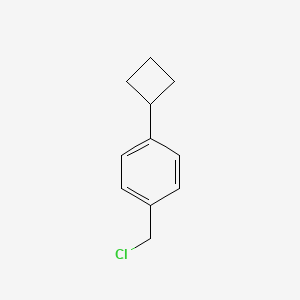

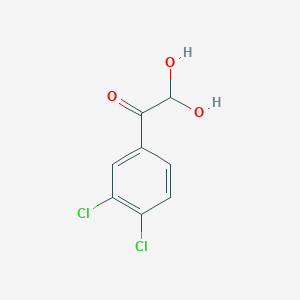
![3-Bromo-5-nitro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1527620.png)
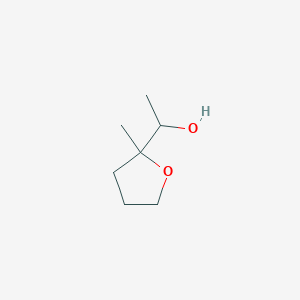


![Carbamimidothioic acid,[bis(phenylmethoxy)phosphinyl]-, methyl ester (9CI)](/img/structure/B1527625.png)
![4-chloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1527626.png)

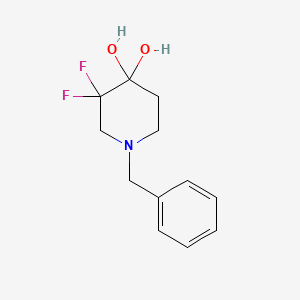
![4-Chloro-6-iodo-7-phenylsulfonyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1527631.png)
